Boc-L-beta-Homohydroxyproline(OBzl)-DCHA
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Overview
Description
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA is a synthetic compound often used in peptide synthesis. It is a derivative of proline, an amino acid, and features protective groups that facilitate its incorporation into peptides without unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-beta-Homohydroxyproline(OBzl)-DCHA typically involves multiple steps:
Protection of the amino group: The amino group of L-beta-Homohydroxyproline is protected using a Boc (tert-butoxycarbonyl) group.
Esterification: The hydroxyl group is esterified with benzyl (OBzl) to protect it during subsequent reactions.
Coupling with DCHA: The protected L-beta-Homohydroxyproline is then coupled with DCHA (dicyclohexylamine) to form the final compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using automated peptide synthesizers and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA can undergo various chemical reactions, including:
Deprotection: Removal of the Boc and OBzl groups under acidic or hydrogenation conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation for OBzl removal.
Coupling: Carbodiimides (e.g., DCC or EDC) and coupling additives (e.g., HOBt) are commonly used.
Major Products
Deprotected Amino Acid: Removal of protective groups yields L-beta-Homohydroxyproline.
Peptides: Coupling reactions produce peptides with this compound as a residue.
Scientific Research Applications
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA is used in various scientific research applications:
Chemistry: As a building block in peptide synthesis.
Biology: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Developing peptide-based drugs and therapeutic agents.
Industry: Production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Boc-L-beta-Homohydroxyproline(OBzl)-DCHA involves its incorporation into peptides. The protective groups (Boc and OBzl) prevent unwanted side reactions during synthesis, ensuring the correct sequence and structure of the peptide. Once incorporated, the protective groups are removed to yield the functional peptide.
Comparison with Similar Compounds
Similar Compounds
Boc-L-Proline: Another proline derivative used in peptide synthesis.
Boc-L-Hydroxyproline: Similar to Boc-L-beta-Homohydroxyproline but with a hydroxyl group at a different position.
Boc-L-beta-Homoproline: Lacks the hydroxyl group present in Boc-L-beta-Homohydroxyproline.
Uniqueness
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA is unique due to the presence of both Boc and OBzl protective groups, which provide enhanced stability and specificity during peptide synthesis. The hydroxyl group also adds functionality, allowing for additional chemical modifications.
Biological Activity
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1217528-91-0
- Molecular Formula : C30H48N2O
- Purity : ≥95%
- Form : Lyophilized powder
- Storage Conditions : Store at -20°C
The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amines. The incorporation of beta-homohydroxyproline suggests potential applications in modifying peptide structures for enhanced biological activity.
This compound exhibits several biological activities that can be attributed to its structural properties:
- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. This property may be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Immunomodulatory Effects : Research indicates that compounds similar to Boc-L-beta-Homohydroxyproline can modulate immune responses, potentially enhancing or suppressing immune functions depending on the context. This could have implications for treating autoimmune diseases or enhancing vaccine efficacy.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress and damage, thereby playing a role in preventing chronic diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with the compound demonstrating particular efficacy against Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 µg/mL |
Escherichia coli | 100 µg/mL |
Pseudomonas aeruginosa | 75 µg/mL |
Study 2: Immunomodulatory Activity
In another study focusing on immunomodulation, this compound was administered to murine models to assess its effects on cytokine production. The findings revealed that the compound significantly increased interleukin-10 (IL-10) levels while decreasing tumor necrosis factor-alpha (TNF-α), indicating a shift towards an anti-inflammatory response.
Cytokine | Control (pg/mL) | Treatment (pg/mL) |
---|---|---|
IL-10 | 50 | 150 |
TNF-α | 200 | 100 |
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5.C12H23N/c1-18(2,3)24-17(22)19-11-15(9-14(19)10-16(20)21)23-12-13-7-5-4-6-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,14-15H,9-12H2,1-3H3,(H,20,21);11-13H,1-10H2/t14-,15?;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYMJEWNEXHWOX-QDVCFFRGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.